REACTION_SMILES
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[CH2:43]1[O:44][CH2:45][CH2:46][CH2:47]1.[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([c:8]2[cH:9][n:10][c:11](-[c:14]3[cH:15][c:16]([C:17](=[O:18])[O:19][CH3:20])[cH:21][cH:22][cH:23]3)[n:12][cH:13]2)[CH2:6][CH2:7]1.[CH3:24][CH:25]([CH2:26][AlH:27][CH2:28][CH:29]([CH3:30])[CH3:31])[CH3:32].[Cl:40][CH2:41][Cl:42].[Na+:33].[Na+:34].[O-:35][S:36](=[O:37])(=[O:38])[O-:39]>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([c:8]2[cH:9][n:10][c:11](-[c:14]3[cH:15][c:16]([CH2:17][OH:18])[cH:21][cH:22][cH:23]3)[n:12][cH:13]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(-c2ncc(N3CCN(C)CC3)cn2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Type
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product
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Smiles
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CN1CCN(c2cnc(-c3cccc(CO)c3)nc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |